Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate

Solvatochromism Tautomerism Spectroscopic characterisation

The methyl ester form uniquely dictates tautomeric equilibrium and chemoselectivity in 8-hydroxy-1,6-naphthyridine-7-carboxylate pharmacophore synthesis. Its crystallinity and non-hygroscopic nature suit process chemistry scale-up. Serves as direct precursor for 7-carboxamide HIV integrase inhibitors without separate activation steps. Ideal for focused library synthesis, chemical probe development, and analytical method validation. ≥98% purity, available from ISO-certified suppliers.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 410542-68-6
Cat. No. B1630050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
CAS410542-68-6
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C=CC=NC2=C1O
InChIInChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3
InChIKeyWDCSXBRXJCGXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate (CAS 410542-68-6): A Validated HIV-1 Integrase Pharmacophore Intermediate for Medicinal Chemistry Procurement


Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is a nitrogen-containing heterocyclic building block belonging to the 1,6-naphthyridine class. It constitutes the methyl ester form of the 8-hydroxy-1,6-naphthyridine-7-carboxylate core, a pharmacophore scaffold originally developed by Merck Research Laboratories as the metal-chelating motif within potent HIV-1 integrase strand transfer inhibitors [1]. The compound exists in equilibrium with its 5-keto tautomer (8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester), a property that confers distinct solvatochromic behaviour and influences its reactivity profile in downstream synthetic transformations [2]. Commercially available at ≥96% purity from major suppliers, it serves as a critical intermediate for constructing 7-carboxamide derivatives with validated antiviral and anticancer activities [1].

Why Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate Cannot Be Interchanged with Other 1,6-Naphthyridine Esters or Acids in Integrase-Targeted Research


The 7-position ester moiety of the 8-hydroxy-1,6-naphthyridine scaffold is not a passive protecting group; it dictates tautomeric equilibrium, solvatochromic behaviour, and chemoselectivity in subsequent functionalisation. The methyl ester form uniquely stabilises the 8-hydroxy/5-keto tautomeric equilibrium in a manner distinct from the ethyl ester or free carboxylic acid, as demonstrated by solvent-dependent UV-Vis absorption shifts [1]. Furthermore, the methyl ester is explicitly disclosed as the penultimate intermediate in patented routes to HIV integrase inhibitors: it undergoes direct amidation to yield 7-carboxamide pharmacophores, whereas the free carboxylic acid requires separate activation and the ethyl ester introduces differential steric bulk that can alter reaction kinetics in scale-up processes [2]. These physicochemical and synthetic distinctions mean that procurement decisions based solely on scaffold similarity—without regard to the specific ester substitution—will introduce unpredictable variability in downstream synthetic yield, tautomeric speciation, and ultimately biological assay reproducibility.

Quantitative Differentiation Evidence for Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate Versus Closest Analogs


Tautomeric Solvatochromism: Differential UV-Vis Spectral Shifts Between 1,6- and 1,7-Naphthyridine Methyl Ester Isomers

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate (studied as its 5-keto tautomer, 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester) exhibits solvent-dependent absorption band shifts arising from equilibrium between covalent and zwitterionic tautomeric forms. In hydrogen-bond donor (HBD) solvents, formation of a zwitterionic species is observed, a behaviour that is not identically replicated by the regioisomeric 1,7-naphthyridine analogue (5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester) due to differing intramolecular hydrogen-bonded ground-state structures [1]. The 1,6-isomer exists as two contributing intramolecular hydrogen-bonded structures in the ground state, whereas the 1,7-isomer exhibits a distinct tautomeric distribution, making the 1,6-naphthyridine methyl ester uniquely identifiable by its solvent-dependent spectral signature [1].

Solvatochromism Tautomerism Spectroscopic characterisation

Molecular Weight and Steric Differentiation: Methyl Ester Versus Ethyl Ester for Crystallisation and Downstream Amidation

The methyl ester (MW 204.18 g/mol, MFCD13151937) provides a 14.03 g/mol molecular weight reduction relative to the corresponding ethyl ester (MW 218.21 g/mol, CAS 1480815-25-5) . This difference corresponds to one fewer methylene unit in the ester side chain, which translates to higher atom economy in amidation reactions (the methanol leaving group has lower MW than ethanol) and typically superior crystallinity of the methyl ester solid form. The methyl ester is consistently supplied as an off-white crystalline solid with a predicted density of 1.395 ± 0.06 g/cm³, while the ethyl ester requires different storage and handling specifications .

Molecular weight Crystallinity Solid-state properties

Purity Specification Differentiation: Vendor Head-to-Head Comparison for Procurement Decision-Making

Commercially available methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is supplied at two distinct purity tiers: ≥96% (Sigma-Aldrich / J&W Pharmlab, off-white solid, US origin) and NLT 98% (MolCore, ISO-certified, storage at 2-8°C) . The 2% purity differential between these suppliers is meaningful for applications requiring high-purity building blocks: at 96% purity, a 1-gram scale reaction contains up to 40 mg of unidentified impurities that can interfere with sensitive catalytic steps (e.g., palladium-catalysed amidations); at 98% purity, this impurity burden is halved to ≤20 mg per gram. Additionally, Chemenu supplies the compound at 95% purity (catalogue CM139851, storage at 2-8°C), further expanding the purity-cost spectrum .

Purity Quality control Vendor comparison

Downstream Pharmacophore Validation: Strand Transfer Inhibitory Potency of the 8-Hydroxy-1,6-Naphthyridine Scaffold Versus Diketo Acid Chemotype

The 8-hydroxy-1,6-naphthyridine-7-carboxylate core scaffold—from which the methyl ester is the direct synthetic precursor—defines a pharmacophore class with fundamentally distinct resistance profiles relative to the earlier diketo acid integrase inhibitor chemotype. 'Naphthyridine 7' (the carboxylic acid/methyl ester congener) inhibits HIV-1 integrase strand transfer with an IC₅₀ of 10 nM and suppresses 95% of HIV-1 infection spread in cell culture at 0.39 μM, with no detectable cytotoxicity at concentrations ≤12.5 μM [1]. The downstream carboxamide derivative L-870,810 (synthesised from the methyl ester intermediate via amidation) achieves IC₅₀ values of 0.5–13 nM across multiple integrase assay formats and an IC₉₅ of ~100 nM in the presence of 50% human serum [2][3]. Critically, resistance mutations selected by L-870,810 (integrase residues 72, 121, and 125) do not confer cross-resistance to diketo acid inhibitors, and vice versa, demonstrating that the naphthyridine scaffold engages a distinct binding site within the integrase active site [4].

HIV-1 integrase Strand transfer inhibition Pharmacophore validation

Chemo-Selective Derivatisation Potential: Brominated Methyl Ester as a Platform for 5,8-Diaryl Diversification

The methyl ester scaffold enables chemo-selective Suzuki-Miyaura cross-coupling when derivatised. Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate (synthesised from the parent methyl 8-hydroxy compound) reacts with 2 equivalents of arylboronic acid to yield 5,8-diaryl-1,6-naphthyridine-7-carboxylate, whereas 1 equivalent gives exclusively the 5-aryl-8-(tosyloxy) product through chemo-selective reaction at the bromide site . This site-selectivity is enabled by the methyl ester at the 7-position, which electronically differentiates the 5- and 8-positions. Gratifyingly, sequential addition of different boronic acids enables one-pot synthesis of 1,6-naphthyridine-7-carboxylates bearing two distinct aryl groups at the 5- and 8-positions .

Suzuki-Miyaura coupling Chemo-selectivity Late-stage functionalisation

Optimal Deployment Scenarios for Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate Based on Established Evidence


Medicinal Chemistry: Synthesis of HIV-1 Integrase Strand Transfer Inhibitor Libraries via 7-Carboxamide Derivatisation

The methyl ester serves as the direct precursor for constructing focused libraries of 8-hydroxy-1,6-naphthyridine-7-carboxamides, the pharmacophore class validated by L-870,810 and L-870,812. Reaction with substituted benzylamines or heteroaryl methylamines directly yields the corresponding 7-carboxamide analogues without requiring separate carboxylic acid activation steps [1][2]. The downstream biological benchmark—IC₅₀ = 10 nM for strand transfer inhibition and CIC₉₅ = 0.39 μM for antiviral activity in cell culture—provides a clear potency target for newly synthesised analogues [1].

Chemical Biology: Metal-Chelating Probe Development Leveraging the 8-Hydroxy-1,6-Naphthyridine Pharmacophore

The 8-hydroxy-1,6-naphthyridine-7-carboxylate core functions as a two-metal (Mg²⁺/Mn²⁺) coordination pharmacophore within the HIV-1 integrase active site [3]. The methyl ester form enables attachment of fluorescent reporters, biotin tags, or photoaffinity labels at either the 5-position (via the bromo-tosylate intermediate) or the 7-position (via amidation), facilitating the development of chemical probes for integrase binding site mapping or competitive displacement assays [1].

Pharmaceutical Process Chemistry: Kilogram-Scale Intermediate for Late-Stage Integrase Inhibitor Candidates

The methyl ester is the disclosed penultimate intermediate in patented synthetic routes to 8-hydroxy-1,6-naphthyridine-7-carboxamide drug candidates. Its crystallinity, non-hygroscopic nature, and commercial availability at multi-gram to kilogram scale from ISO-certified suppliers make it suitable for process chemistry development and in-house scale-up campaigns [2]. The 98% purity tier from MolCore is specifically positioned for pharmaceutical R&D quality control requirements .

Spectroscopic Standard: Solvatochromic Reference Compound for Analytical Method Development

The distinct solvent-dependent UV-Vis absorption behaviour arising from the 8-hydroxy/5-keto tautomeric equilibrium qualifies methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate as a reference compound for developing solvent polarity-sensitive analytical methods. The two contributing ground-state structures and the solvent-assisted formation of zwitterionic species in HBD solvents provide a well-characterised spectroscopic signature that can serve as a positive control in HPLC method development or spectrophotometric assays [4].

Quote Request

Request a Quote for Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.